N-[2-(4-fluorophenoxy)ethyl]-6-(trifluoromethyl)pyrimidin-4-amine
Description
N-[2-(4-fluorophenoxy)ethyl]-6-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative characterized by a trifluoromethyl group at the 6-position of the pyrimidine ring and a 4-fluorophenoxyethyl substituent at the 4-amino position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-fluorophenoxyethyl chain introduces steric bulk and electron-withdrawing properties.
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-6-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4N3O/c14-9-1-3-10(4-2-9)21-6-5-18-12-7-11(13(15,16)17)19-8-20-12/h1-4,7-8H,5-6H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGMYHRDSZNICY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC2=NC=NC(=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenoxy)ethyl]-6-(trifluoromethyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the 4-Fluorophenoxyethyl Side Chain: This step involves the nucleophilic substitution of a 4-fluorophenol derivative with an appropriate alkylating agent, followed by coupling with the pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenoxy)ethyl]-6-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine ring or the phenoxyethyl side chain are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction may produce amine derivatives with altered oxidation states.
Scientific Research Applications
N-[2-(4-fluorophenoxy)ethyl]-6-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the fluorophenoxyethyl side chain contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues with Pyrimidine Cores
Compound A : 4-(2-Methoxyphenyl)-N-(thien-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine ()
- Key Differences: Substituent at the 2-amino position (thienylmethyl vs. phenoxyethyl). Methoxyphenyl group at the 4-position introduces electron-donating effects, contrasting with the trifluoromethyl group’s electron-withdrawing nature.
Compound B : N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()
- Key Differences :
- Methyl group at the 6-position instead of trifluoromethyl.
- Phenyl and methoxyphenyl substituents introduce steric hindrance and hydrogen-bonding capacity.
- Impact : The methyl group reduces metabolic stability compared to trifluoromethyl. The methoxyphenyl group enhances π-π stacking but may decrease solubility .
Compound C : 5-Chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine ()
- Key Differences :
- Oxadiazole moiety and halogen (Cl, F) substitutions enhance pesticidal activity.
- Fluoroethyl group increases lipophilicity.
- Impact : Broader-spectrum bioactivity against pests (e.g., LC₅₀ = 3.57 mg/L against Mythimna separata) compared to the target compound, which lacks halogen and oxadiazole groups .
Functional Group Variations and Bioactivity
Trends :
- Trifluoromethyl (CF₃) : Enhances metabolic stability and electron withdrawal, critical for receptor binding.
- Halogens (Cl, F) : Improve potency but may increase toxicity.
- Oxadiazole : Contributes to pesticidal activity through interactions with acetylcholinesterase (AChE) .
Crystallographic and Conformational Insights
- Target Compound: Flexible 4-fluorophenoxyethyl chain may adopt multiple conformations, optimizing binding pocket interactions.
- Compound B () : Dihedral angles between pyrimidine and substituent planes (e.g., 15.4°–77.5°) influence molecular stacking and hydrogen bonding (N–H···N, C–H···O) .
- Compound D () : Intramolecular N–H···N hydrogen bonds stabilize six-membered rings, a feature absent in the target compound’s structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
